2-amino-4-[4-(benzyloxy)phenyl]-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide
Overview
Description
2-amino-4-[4-(benzyloxy)phenyl]-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[4-(benzyloxy)phenyl]-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide involves multi-step reactions. One common method involves the reaction of substituted benzaldehydes with thiourea to produce the pyrimidine scaffolds . Another approach includes the in situ generation of intermediates from reactions involving p-bromophenol and benzimidazolethiols in aqueous potassium carbonate .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques such as refluxing, catalytic hydrogenation, and the use of various reagents like potassium carbonate and thiourea .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[4-(benzyloxy)phenyl]-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide undergoes several types of chemical reactions, including:
Oxidation: Conversion of electron-withdrawing groups into electron-donating groups.
Reduction: Catalytic hydrogenation or reduction with metals in acid.
Substitution: Electrophilic substitution reactions such as nitration and Friedel-Crafts acylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: Such as hydrogen gas with a catalyst or reducing metals in acid.
Electrophiles: For substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield amino and alkyl groups, while substitution reactions introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-amino-4-[4-(benzyloxy)phenyl]-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4-[4-(benzyloxy)phenyl]-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions, such as electrophilic substitution and reduction . These interactions can modulate biological pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile: Known for its cytotoxicity towards cancer cell lines.
2-amino-6-(1H-benzo[d]imidazol-2-ylthio)-chromenes: Synthesized through multi-component coupling reactions.
Uniqueness
2-amino-4-[4-(benzyloxy)phenyl]-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide is unique due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
12-amino-8-oxo-10-(4-phenylmethoxyphenyl)-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-11-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O2S/c24-12-17-18(15-6-8-16(9-7-15)30-13-14-4-2-1-3-5-14)19-21(26-20(17)25)28-10-11-31-23(28)27-22(19)29/h1-11H,13H2,(H2,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLKHIDXHRLENU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=NC4=C3C(=O)N=C5N4C=CS5)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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